![molecular formula C6H10S B1347086 Cyclohexene sulfide CAS No. 286-28-2](/img/structure/B1347086.png)
Cyclohexene sulfide
Overview
Description
Cyclohexene sulfide is a sulfur-containing hydrocarbon with a cyclic structure . It is a colorless and volatile liquid with a distinctive odor . It demonstrates solubility in various organic solvents, making it suitable as a solvent in industrial processes .
Synthesis Analysis
Cyclohexene sulfide has been used in the synthesis of sulfur-rich polymers through the copolymerization of cyclohexene sulfide and carbon disulfide using chromium complexes . Another synthesis method involves the acid-catalyzed dehydration of cyclohexanol .Molecular Structure Analysis
The molecular formula of Cyclohexene sulfide is C6H10S . It has a cyclic structure with a sulfur atom incorporated into the ring .Chemical Reactions Analysis
Cyclohexene sulfide has been involved in various chemical reactions. For instance, it has been used in the coupling of cyclohexene oxide and carbon disulfide . Another study investigated the combustion of cyclohexene in air, which could involve cyclohexene sulfide as an intermediate .Physical And Chemical Properties Analysis
Cyclohexene sulfide is a liquid at room temperature and has a sharp, sweet smell that is similar to chloroform . It has a boiling point of 82.98°C (181.36°F) and a melting point of -103.5°C (-154.3°F) . The compound is less dense than water and its vapor is heavier than air .Scientific Research Applications
Cyclohexene Sulfide: A Comprehensive Analysis of Scientific Research Applications
Cyclohexene sulfide is a sulfur-containing hydrocarbon with a cyclic structure that finds diverse applications in scientific research. Below are some of the unique applications based on the information available:
Catalyst Interaction Studies: Research has explored the impact of proximity between sulfide and acid sites on cyclohexene hydroconversion. This contributes to understanding how the location of sulfide sites affects coke formation and the influence of nitrogen compounds on catalyst activity and selectivity regarding isomerization and hydrogenation reactions .
Synthesis of Antioxidants: Cyclohexene sulfide derivatives have been synthesized for their antioxidant activity. For instance, cyclohexene-fused spiroselenuranes and spirotellurane have been reported, which are synthesized through oxidation reactions .
Clay Mineral Immobilization: Clay minerals with high surface area and –OH groups are excellent candidates for immobilizing active substances, including those derived from cyclohexene sulfide, for various scientific applications .
Industrial Synthesis Intermediate: While not directly related to cyclohexene sulfide, its analog, cyclohexene, serves as an intermediate in the industrial synthesis of compounds like adipic acid and caprolactam, precursors to nylon .
Organic Synthesis: Cyclohexanethiol, a related compound, has been oxidized into disulfides using various catalysts, demonstrating the utility of cyclohexane derivatives in organic synthesis .
Combustion Analysis: The effect of cyclohexane addition on ignition and combustion performance has been analyzed, indicating potential research applications for cyclohexene sulfide in energy studies .
Mechanism of Action
Target of Action
Cyclohexene sulfide is a versatile compound used in various applications, including compound synthesis, as a lubricant, and as a fuel additive . .
Mode of Action
It has been utilized to investigate the mechanisms of action of different enzymes, unravel the structure and functionality of proteins, and study dna structure .
Biochemical Pathways
For instance, microbial dissimilatory sulfur metabolism utilizing dissimilatory sulfite reductases (Dsr) has influenced the biochemical sulfur cycle during Earth’s history . .
Pharmacokinetics
Its physical properties such as boiling point (55-58 °c/12 mmhg) and refractive index (n20/d 1527) have been reported . These properties could potentially influence its bioavailability, but more research is needed to confirm this.
Result of Action
It has been used in the study of various biochemical processes, suggesting that it may have some influence on these processes .
Action Environment
It is known that it should be stored at temperatures between 2-8°c , suggesting that temperature could potentially influence its stability.
Safety and Hazards
Cyclohexene sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly . This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .
Relevant papers on Cyclohexene sulfide include studies on the kinetic model of cyclohexene–air combustion , the coupling of cyclohexene oxide and carbon disulfide , and the synthesis of sulfur-rich polymers .
properties
IUPAC Name |
7-thiabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJNIJNYRPOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951265 | |
Record name | 7-Thiabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
286-28-2 | |
Record name | 7-Thiabicyclo[4.1.0]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Epithiocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Thiabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epithiocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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